N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-9-8-15(25-2)11-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFKKYAJABVOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiazolidine derivatives, amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related thiazole-acetamide derivatives from the evidence:
Key Observations :
Substituent Effects :
- Methoxy vs. Halogens : The target compound’s 2,4-dimethoxyphenyl group enhances lipophilicity compared to halogenated analogs (e.g., compound 14 in ), which may improve membrane permeability but reduce aqueous solubility .
- Piperazine Moieties : Compound 18 () incorporates a piperazine ring, increasing molecular weight and polarity. This modification could enhance binding to enzymes like MMPs through hydrogen bonding .
Thermal Stability :
- The target compound’s methoxy-rich structure likely confers high thermal stability, akin to compound 18 (mp 302–303°C), due to strong van der Waals interactions and crystallinity .
Biological Activity :
- Enzyme Inhibition : Compounds with methoxy groups (e.g., compound 18, ) show MMP inhibitory activity, suggesting the target may share similar mechanisms. Halogenated derivatives () target kinases, indicating substituent-dependent selectivity .
- COX/LOX Inhibition : Hydroxy-methoxy hybrids (e.g., compound 6a, ) demonstrate dual COX/LOX inhibition, highlighting the pharmacophore versatility of thiazole-acetamides .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Methoxy groups at the thiazole’s phenyl ring enhance enzyme binding via hydrophobic interactions, while halogens (Cl, F) favor kinase inhibition through electronic effects .
- Drug Design : The target’s dimethoxy configuration balances lipophilicity and stability, making it a candidate for further optimization in anti-inflammatory or anticancer drug development.
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in various fields of pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, an acetamide group, and two methoxy-substituted phenyl groups. Its molecular formula is , with a molar mass of approximately 348.43 g/mol. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, affecting various signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it possesses an IC50 value comparable to standard chemotherapeutic agents.
These results suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
Anticonvulsant Activity
In addition to its antitumor effects, the compound has shown promise as an anticonvulsant agent. A structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring enhance its anticonvulsant properties.
Case Studies
- Study on Antitumor Efficacy : A study published in Molecules examined the effect of various thiazole derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited potent cytotoxicity and induced apoptosis in A-431 and MCF-7 cells through mitochondrial pathways .
- Anticonvulsant Activity Assessment : Another research effort focused on evaluating the anticonvulsant properties of thiazole derivatives. The findings revealed that compounds with similar structural features were effective in reducing seizure activity in animal models .
Q & A
Basic: What are the key synthetic routes for preparing N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Cyclization of a 2-aminothiophenol derivative with an α-haloketone precursor under reflux conditions in solvents like ethanol or DMF .
- Acetamide coupling : The thiazole intermediate is reacted with 2-(4-methoxyphenyl)acetic acid derivatives via nucleophilic acyl substitution. Catalysts like EDC/HOBt or DCC are often employed to activate the carboxyl group .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side products such as over-oxidized thiazoles or incomplete coupling .
Basic: How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm), thiazole protons (δ 6.8–7.5 ppm), and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and fragmentation patterns consistent with thiazole ring cleavage .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles of the thiazole and acetamide moieties .
Advanced: How can researchers design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Prioritize residues near the thiazole and methoxyphenyl groups for hydrogen bonding or π-π stacking .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (K, k/k) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Dose-response assays : Perform IC/EC studies across multiple cell lines (e.g., HeLa, MCF-7) or microbial strains to identify selective activity thresholds .
- Mechanistic profiling : Compare transcriptomic or proteomic data from treated vs. untreated cells to discern pathway-specific effects (e.g., apoptosis vs. oxidative stress) .
- Structural analogs : Synthesize derivatives with modified methoxy or thiazole substituents to isolate pharmacophore contributions .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH stability : Test solubility and degradation in buffers (pH 2–10) via HPLC. The compound is prone to hydrolysis in acidic conditions due to acetamide lability .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at −20°C in anhydrous DMSO .
- Light sensitivity : Protect from UV exposure to prevent photooxidation of the thiazole ring .
Advanced: How to optimize its pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipinski’s Rule of Five : Assess logP (target <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. The methoxy groups may increase hydrophobicity, requiring PEGylation or pro-drug strategies .
- Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation. Methylation of the thiazole nitrogen could reduce metabolism .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies albumin binding, which impacts bioavailability .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent variation : Systematically modify methoxy groups (e.g., replace with ethoxy or halogens) and assess changes in bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial electronic features (e.g., steric bulk near the thiazole) with activity data .
- Crystallographic data : Overlay X-ray structures of derivatives bound to a target to identify critical binding motifs .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish or rodents .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential skin irritation from thiazole intermediates .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
